molecular formula C25H18N2O6 B2494329 3-{2-cyano-3-[2-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoic acid CAS No. 380476-13-1

3-{2-cyano-3-[2-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoic acid

Cat. No.: B2494329
CAS No.: 380476-13-1
M. Wt: 442.427
InChI Key: GNCZBIRCTFQIOF-UHFFFAOYSA-N
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Description

3-{2-cyano-3-[2-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoic acid is a complex organic compound with a unique structure that combines several functional groups, including a cyano group, a methoxybenzoyloxy group, and a benzoic acid moiety

Properties

IUPAC Name

3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O6/c1-32-21-11-9-16(10-12-21)25(31)33-22-8-3-2-5-17(22)13-19(15-26)23(28)27-20-7-4-6-18(14-20)24(29)30/h2-14H,1H3,(H,27,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCZBIRCTFQIOF-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-cyano-3-[2-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxybenzoyl chloride and 2-aminobenzoic acid, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-cyano-3-[2-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Substituted derivatives with the cyano group replaced by other functional groups.

Scientific Research Applications

3-{2-cyano-3-[2-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-{2-cyano-3-[2-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{2-cyano-3-[2-(4-hydroxybenzoyloxy)phenyl]prop-2-enamido}benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    3-{2-cyano-3-[2-(4-chlorobenzoyloxy)phenyl]prop-2-enamido}benzoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 3-{2-cyano-3-[2-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

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